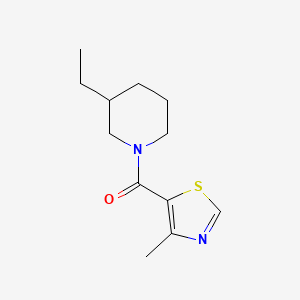
(3-Ethylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone is a chemical compound with a molecular formula C12H18N2OS. It is commonly known as EPM or Ethylpiperidinyl-Methylthiazolone. EPM has been widely studied in the field of medicinal chemistry due to its potential as a therapeutic agent.
作用机制
The exact mechanism of action of EPM is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. EPM has been shown to enhance GABAergic transmission, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
EPM has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter involved in neuronal excitability. EPM has also been shown to increase the levels of GABA, an inhibitory neurotransmitter. These effects contribute to the anticonvulsant and analgesic properties of EPM.
实验室实验的优点和局限性
EPM has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. EPM is also stable under normal laboratory conditions. However, EPM has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. EPM is also sensitive to light and heat, which can lead to degradation over time.
未来方向
There are several potential future directions for the study of EPM. One area of research is the development of EPM derivatives with improved pharmacological properties. Another area of research is the investigation of EPM as a treatment for other neurological disorders, such as epilepsy and anxiety disorders. Additionally, the use of EPM in combination with other drugs for the treatment of complex diseases is an area of interest. Finally, the development of new synthesis methods for EPM could lead to more efficient and cost-effective production of this important compound.
Conclusion:
In conclusion, EPM is a promising compound with potential as a therapeutic agent in various diseases. Its anticonvulsant, analgesic, and anti-inflammatory properties make it a valuable target for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of EPM have been discussed in this paper. Further research on EPM and its derivatives could lead to the development of new treatments for neurological disorders.
合成方法
The synthesis of EPM involves the condensation of 3-ethylpiperidine-1-carboxylic acid with 4-methyl-1,3-thiazol-5-ylamine. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride. This is followed by the addition of methylamine to yield the final product, EPM.
科学研究应用
EPM has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. EPM has also been studied for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.
属性
IUPAC Name |
(3-ethylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-3-10-5-4-6-14(7-10)12(15)11-9(2)13-8-16-11/h8,10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMUIABKIVEVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)C(=O)C2=C(N=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



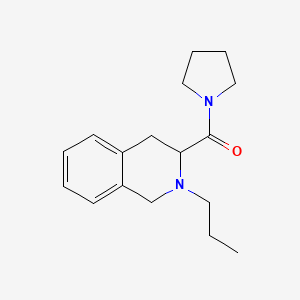

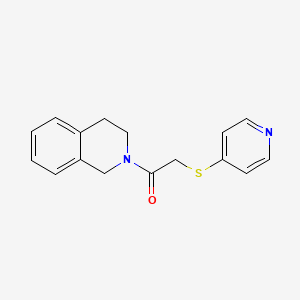
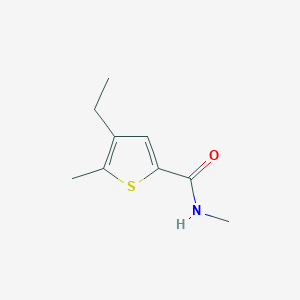
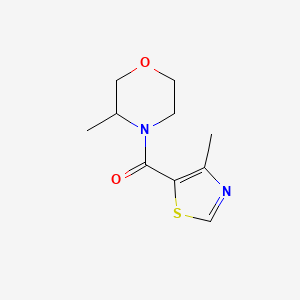
![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
![N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide](/img/structure/B7512626.png)

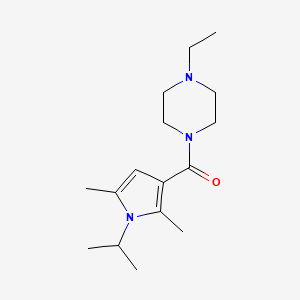
![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)

![N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512662.png)